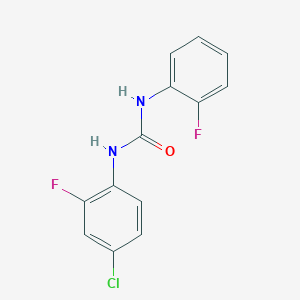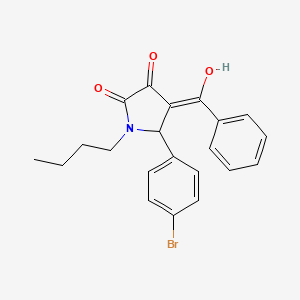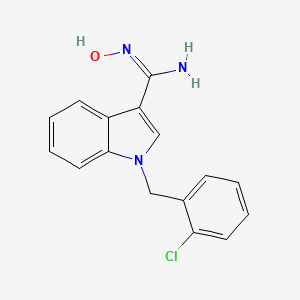
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several protein kinases, which makes it an important tool for studying various cellular processes. In
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, which leads to the inhibition of various cellular processes, including cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying various cellular processes. However, one of the limitations of using N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is its toxicity. It has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea. One area of research is to explore its potential as a cancer therapy. It has been shown to inhibit the growth of several cancer cell lines, and further research is needed to determine its efficacy in vivo. Another area of research is to explore its potential as a treatment for other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to explore its mechanism of action and identify potential targets for future drug development.
Synthesis Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea involves the reaction of 4-chloro-2-fluoroaniline and 2-fluoroaniline with urea in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through recrystallization.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is widely used in scientific research to study various cellular processes. It is a potent inhibitor of several protein kinases, including Src family kinases, which play a crucial role in cell signaling and proliferation. It has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-8-5-6-12(10(16)7-8)18-13(19)17-11-4-2-1-3-9(11)15/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUDNNPBVNTMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5315432.png)
![3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5315434.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B5315436.png)
![N-benzyl-1-{3-[(2-butylpyrrolidin-1-yl)carbonyl]isoxazol-5-yl}-N-methylmethanamine](/img/structure/B5315448.png)

![4-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5315473.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5315474.png)
![2-(2-furyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5315477.png)
![3-phenyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}acrylamide](/img/structure/B5315481.png)
![1-methyl-1'-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5315488.png)
![3-ethyl-5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315510.png)

![N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315526.png)
![3-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5315528.png)